4-(4'-Nitro-biphenyl-4-sulfonyl)-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a morpholine ring attached to a biphenyl structure, which is further substituted with a nitro group and a sulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine typically involves the reaction of 4’-Nitro-biphenyl-4-sulfonyl chloride with morpholine. The process can be summarized as follows:
Starting Material Preparation: 4’-Nitro-biphenyl-4-sulfonyl chloride is prepared by reacting 4-nitrobiphenylsulfonic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Reaction with Morpholine: The obtained 4’-Nitro-biphenyl-4-sulfonyl chloride is then reacted with morpholine in an appropriate solvent, such as dichloromethane or tetrahydrofuran (THF), under controlled temperature conditions to yield 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine can undergo various chemical reactions, including:
Substitution Reactions: The nitro and sulfonyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 4-(4’-Amino-biphenyl-4-sulfonyl)-morpholine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Nitro-biphenyl-4-sulfonyl chloride
- 4-Phenylbenzenesulfonyl chloride
- 4-(4-Methylphenyl)benzenesulfonyl chloride
- 4-(4-Fluorophenyl)benzenesulfonyl chloride
Uniqueness
4-(4’-Nitro-biphenyl-4-sulfonyl)-morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of nitro, sulfonyl, and morpholine groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H16N2O5S |
---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[4-(4-nitrophenyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C16H16N2O5S/c19-18(20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)24(21,22)17-9-11-23-12-10-17/h1-8H,9-12H2 |
InChI-Schlüssel |
OKCBBLGORBRMID-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.